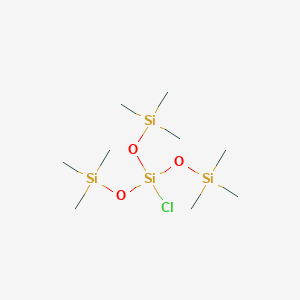
4-Chloro-3-nitrobenzaldehyde
Vue d'ensemble
Description
4-Chloro-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClNO3 and its molecular weight is 185.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectral Analysis and Chemical Activity Studies
- Karunakaran and Balachandran (2012) conducted FT-IR and FT-Raman spectral measurements of 4-chloro-3-nitrobenzaldehyde. Their study utilized ab initio HF and DFT calculations to analyze the stability, charge delocalization, and chemical activity of the molecule, revealing insights into its potential energy distribution and thermodynamic functions.
Analytical Method Development
- Luo et al. (2018) developed a novel HPLC-UV derivatization method for detecting 4-nitrobenzaldehyde, using 3-nitrophenylhydrazine as a derivatization reagent. This method, which applies to chloramphenicol samples, offers enhanced specificity and sensitivity for controlling 4-nitrobenzaldehyde as a potential genotoxic impurity in drug substances (Luo et al., 2018).
Mechanistic Insights in Chemical Reactions
- Forbes et al. (1968) investigated the conversion of nitro-2-chlorotropones into m-hydroxybenzaldehydes, elucidating the mechanism behind the production of derivatives like 4-chloro-3-hydroxy-2-nitrobenzaldehyde. This study contributes to understanding the chemical pathways and transformations in related compounds (Forbes et al., 1968).
Photoreaction Studies
- Meng et al. (1994) explored the solid-state photoreaction of nitrobenzaldehydes with indole, discovering a dual pathway involving the formation of specific compounds. Their research aids in understanding the photoreactive behavior of compounds like this compound (Meng et al., 1994).
Catalysis Research
- Santos et al. (2003) demonstrated the use of CH3ReO2L complexes as catalysts for olefination of aldehydes, including 4-nitrobenzaldehyde. Their findings contribute to the development of new catalytic processes in organic synthesis (Santos et al., 2003).
Organic Synthesis and Reaction Control
- Zha et al. (2010) achieved controlled benzylation and allylation of 4-nitrobenzaldehyde, demonstrating the influence of different catalysts and phase transfer catalysts in these reactions. This research has implications for selective synthesis in organic chemistry (Zha et al., 2010).
Environmental Applications
- Santos et al. (2020) studied the degradation pathway of 4-nitrobenzaldehyde in catalytic ozonation processes, using carbon nanotubes as catalysts. Their findings are significant for environmental applications, particularly in the degradation of pollutants (Santos et al., 2020).
Safety and Hazards
4-Chloro-3-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and an allergic skin reaction . It may also cause respiratory irritation . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-3-nitrobenzaldehyde is the inflammatory response in the body . It has been shown to have anti-inflammatory and antinociceptive effects . The compound seems to interact with the immune system, specifically with cytokines, which are small proteins that are crucial in cell signaling .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. As a derivative of benzene, it can undergo nucleophilic reactions . These reactions are characterized by the initial addition of a nucleophile (a molecule that donates an electron pair to form a chemical bond) to the aromatic ring, followed by the loss of a halide anion .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and pain perception . It has been shown to decrease the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6, and increase the production of the anti-inflammatory cytokine IL-10 . This suggests that this compound may modulate the immune response and reduce inflammation and pain.
Result of Action
The action of this compound results in significant anti-inflammatory and antinociceptive effects . It reduces inflammation and pain, potentially making it useful in the treatment of conditions characterized by these symptoms .
Analyse Biochimique
Biochemical Properties
4-Chloro-3-nitrobenzaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it acts as a potent inhibitor of VCAM-1 expression, which is crucial in autoimmune and allergic inflammatory diseases . The compound’s interactions with biomolecules are primarily through its aldehyde and nitro functional groups, which can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of inflammatory cytokines in macrophages, thereby affecting the immune response . Additionally, this compound can induce oxidative stress in cells, leading to changes in cellular metabolism and potentially triggering apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, altering their conformation and activity. This binding often involves the aldehyde group reacting with nucleophilic residues such as lysine or cysteine in the enzyme’s active site . Furthermore, the nitro group can participate in redox reactions, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating immune responses . At higher doses, it can become toxic, leading to adverse effects such as liver damage or systemic toxicity. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into corresponding carboxylic acids . The compound can also undergo reduction reactions, where the nitro group is reduced to an amine, altering its biochemical properties and interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, specific transporters or binding proteins may facilitate its movement within the cell, affecting its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins . Post-translational modifications, such as phosphorylation or ubiquitination, may also play a role in targeting this compound to specific cellular compartments.
Propriétés
IUPAC Name |
4-chloro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBKLHJEWXWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044846 | |
| Record name | 4-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-34-4 | |
| Record name | 4-Chloro-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16588-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-chloro-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389H8733F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-chloro-3-nitrobenzaldehyde be used to synthesize complex molecules?
A1: Yes, recent research demonstrates that this compound can act as a valuable building block in organic synthesis. A study [] highlighted its participation in a multi-component reaction with dimethyl acetylenedicarboxylate (DMAD) and triarylphosphanes. This reaction leads to the formation of γ-lactones bearing α-phosphorus ylides. These ylides can further react with aldehydes in a Wittig reaction, showcasing the potential of this approach to generate diverse olefin structures. Interestingly, the study found that the electron-deficient nature of this compound contributed to the good yields observed in the γ-lactone formation.
Q2: What computational studies have been done on this compound?
A2: Researchers have employed computational methods to investigate the molecular properties of this compound. A study [] utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to understand its electronic structure and spectral characteristics. The study reported calculated vibrational frequencies from FT-IR and FT-Raman spectra, along with analysis of natural bond orbital (NBO) interactions and frontier molecular orbitals (HOMO-LUMO). These computations provide valuable insights into the reactivity and potential applications of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid](/img/structure/B100764.png)











